molecular formula C23H25NO4S B14123509 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine CAS No. 494210-68-3

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine

Cat. No.: B14123509
CAS No.: 494210-68-3
M. Wt: 411.5 g/mol
InChI Key: OAACTUKPTVPBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the tetrahydrothiopyran ring adds unique properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tetrahydrothiopyran moiety. The process generally includes:

    Fmoc Protection: The amino acid is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.

    Introduction of Tetrahydrothiopyran: The protected amino acid is then reacted with a suitable thiopyran derivative under specific conditions to introduce the tetrahydrothiopyran ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

    Oxidation and Reduction: The tetrahydrothiopyran ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4).

Major Products

    Deprotected Amino Acid: Free amino group ready for further coupling.

    Peptides: Formed through coupling reactions.

    Oxidized Products: Sulfoxides or sulfones from oxidation reactions.

    Reduced Products: Thiols from reduction reactions.

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine is used in various scientific research fields:

    Chemistry: As a building block in peptide synthesis and the study of peptide-based materials.

    Biology: In the synthesis of peptide-based probes and inhibitors for biological studies.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides. The tetrahydrothiopyran ring may also interact with specific molecular targets, contributing to the compound’s unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine

Uniqueness

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(tetrahydro-2H-thiopyran-4-YL)alanine is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties. This makes it valuable in applications where specific interactions with molecular targets are required, setting it apart from other Fmoc-protected amino acids.

Properties

CAS No.

494210-68-3

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(thian-4-yl)propanoic acid

InChI

InChI=1S/C23H25NO4S/c25-22(26)21(13-15-9-11-29-12-10-15)24-23(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)

InChI Key

OAACTUKPTVPBTI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.